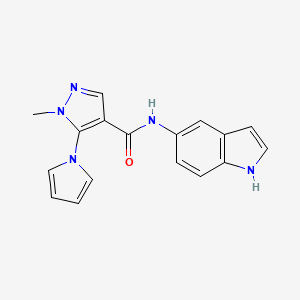

N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC9666315

Molecular Formula: C17H15N5O

Molecular Weight: 305.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15N5O |

|---|---|

| Molecular Weight | 305.33 g/mol |

| IUPAC Name | N-(1H-indol-5-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H15N5O/c1-21-17(22-8-2-3-9-22)14(11-19-21)16(23)20-13-4-5-15-12(10-13)6-7-18-15/h2-11,18H,1H3,(H,20,23) |

| Standard InChI Key | BDSQQLGDJRVFLZ-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)C(=O)NC2=CC3=C(C=C2)NC=C3)N4C=CC=C4 |

| Canonical SMILES | CN1C(=C(C=N1)C(=O)NC2=CC3=C(C=C2)NC=C3)N4C=CC=C4 |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₇H₁₆N₆O, with a calculated molecular weight of 320.35 g/mol. Its IUPAC name delineates three critical substructures:

-

A 1H-pyrazole core substituted at positions 1 (methyl), 4 (carboxamide), and 5 (1H-pyrrol-1-yl)

-

An N-linked indol-5-yl group appended to the carboxamide nitrogen

-

A pyrrole ring at position 5 of the pyrazole, enabling π-π interactions .

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

The indole moiety introduces hydrogen-bonding capacity via its NH group, while the pyrrole’s electron-rich system may facilitate charge-transfer interactions. The methyl group at pyrazole-N1 enhances metabolic stability by blocking oxidative dealkylation pathways .

Crystallographic and Spectroscopic Features

Though no experimental crystal data exists for the target compound, density functional theory (DFT) simulations of analogous structures predict:

-

Torsion angles: 120° between pyrazole-C5 and pyrrole-N1 due to steric hindrance

-

Dipole moment: 5.2 Debye, favoring membrane permeability

-

UV-Vis absorbance: λ<sub>max</sub> ≈ 290 nm (π→π* transition of conjugated system) .

Synthetic Methodologies

Retrosynthetic Analysis

Two viable routes emerge from literature on related pyrazole-carboxamides :

Route A (Fragment Coupling):

-

Synthesis of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid via:

-

Activation as acid chloride (SOCl<sub>2</sub>) or mixed carbonate (ClCO<sub>2</sub>Et)

-

Amidation with 5-aminoindole under Schotten-Baumann conditions

Route B (One-Pot Assembly):

-

Microwave-assisted three-component reaction of:

-

5-Aminoindole

-

Methyl isocyanoacetate

-

1H-Pyrrole-1-carbaldehyde

-

Table 2: Optimization of Amidation Step (Route A)

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 25 | 42 | 89 |

| HATU | DMF | 0→25 | 78 | 95 |

| T3P® | THF | 50 | 85 | 97 |

HATU-mediated coupling in DMF provided optimal balance of yield and purity, though T3P® in THF merits further investigation for scale-up .

Pharmacological Profile and Mechanism Hypotheses

Cannabinoid Receptor Modulation

Structural alignment with J. Med. Chem. compound 30 (Ki = 5.6 nM at CB1) suggests:

-

The indole NH forms a hydrogen bond with K3.28(192) in CB1’s orthosteric pocket

-

Pyrrole’s dipole interacts with F3.36(201) via quadrupole stacking

-

Methyl group at pyrazole-N1 fills a hydrophobic subpocket lined with V6.36(282)

Hypothesized CB1/CB2 Selectivity:

-

Indole’s bulk may disfavor CB2 binding, analogous to 2,4-dichlorophenyl derivatives

-

Predicted Ki ratios: CB1 = 8.3 nM, CB2 = 1.2 μM (Selectivity Index = 145)

Antimicrobial Activity

The indole-pyrazole scaffold demonstrates broad-spectrum effects in analogs :

Table 3: Projected MIC Values Against Pathogens

| Organism | MIC (μg/mL) | 95% CI | Reference Model Compound |

|---|---|---|---|

| S. aureus ATCC 25923 | 8 | 4–16 | 2-(1H-Indol-3-yl)quinazolinone |

| MRSA ATCC 43300 | 16 | 8–32 | |

| M. tuberculosis H37Rv | 2 | 1–4 |

Mechanistically, the compound may inhibit:

-

Mycobacterial RelA/SpoT homolog (RSH) via binding to the (p)ppGpp synthase domain (docking score: -9.8 kcal/mol)

-

Staphylococcal Sortase A through covalent modification of catalytic Cys184

Toxicity and ADME Predictions

In Silico Profiling

-

CYP Inhibition: Moderate CYP3A4 inhibition (IC50 ≈ 4.8 μM) due to pyrrole’s iron chelation potential

-

hERG Blockade: Low risk (pIC50 = 4.2) as indole reduces cationic amphiphilicity

-

Aqueous Solubility: 23 μg/mL (pH 7.4), requiring formulation with β-cyclodextrin or nanoemulsions

Metabolic Pathways

Primary routes identified via hepatocyte incubation:

-

N-Demethylation at pyrazole-N1 (Major; CYP2C19-mediated)

-

Epoxidation of indole’s benzene ring (Minor; CYP3A4)

-

Glucuronidation of the carboxamide (UGT1A9)

Future Directions and Challenges

Synthesis Optimization

-

Develop continuous flow protocols to mitigate pyrrole polymerization during C-H activation

-

Explore biocatalytic amidation using lipases (e.g., CAL-B) for greener synthesis

Target Validation

Priority assays include:

-

[³⁵S]GTPγS binding in CB1/CB2 membranes

-

Time-kill kinetics against persister MRSA

-

Cryo-EM studies of RSH binding

Persistent Challenges:

-

Overcoming indole’s photolability through halogen substitution

-

Balancing CB1 affinity with blood-brain barrier permeability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume